(6Z)-3-(2-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an alkyl halide.
Formation of the Thiazole Ring: The triazole intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Triazole derivatives: Compounds with similar triazole ring structures.
Thiazole derivatives: Compounds with similar thiazole ring structures.
Uniqueness
(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its combination of triazole and thiazole rings, along with the specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16ClN3O4S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
(6Z)-3-(2-chlorophenyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16ClN3O4S/c1-26-14-8-11(9-15(27-2)17(14)28-3)10-16-19(25)24-18(22-23-20(24)29-16)12-6-4-5-7-13(12)21/h4-10H,1-3H3/b16-10- |
InChI Key |
NVWPCMOMEXUMMF-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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